![molecular formula C16H15N3 B12920213 2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine](/img/structure/B12920213.png)
2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-b]pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the hinge region of kinases, thereby inhibiting their enzymatic activity. This inhibition can disrupt key signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential therapeutic agent for cancer treatment .
類似化合物との比較
2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms and the presence of substituents.
Pyridazines: These compounds have a similar pyridazine ring but lack the fused imidazole ring.
Pyridazinones: These derivatives contain a keto functionality and exhibit different pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a kinase inhibitor, which distinguishes it from other related compounds.
特性
分子式 |
C16H15N3 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
2,3-dimethyl-8-[(E)-2-phenylethenyl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C16H15N3/c1-12-13(2)19-16(18-12)15(10-11-17-19)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3/b9-8+ |
InChIキー |
NZASSIXTIXFWMI-CMDGGOBGSA-N |
異性体SMILES |
CC1=C(N2C(=N1)C(=CC=N2)/C=C/C3=CC=CC=C3)C |
正規SMILES |
CC1=C(N2C(=N1)C(=CC=N2)C=CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


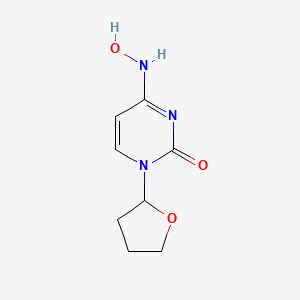

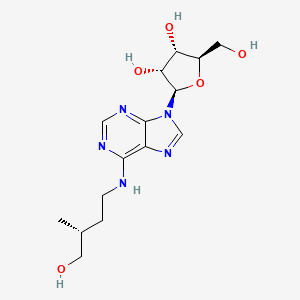
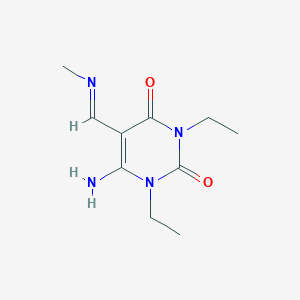
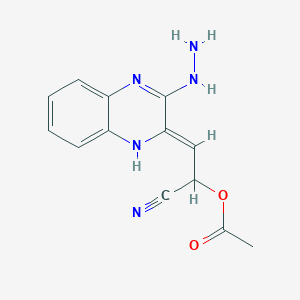


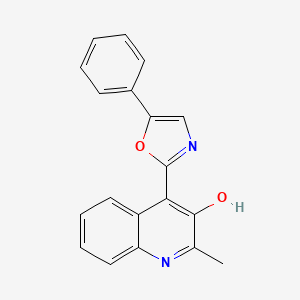
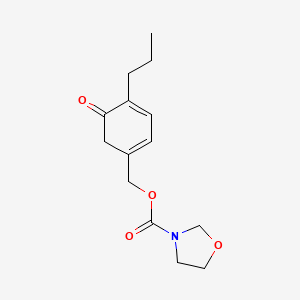
![3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12920198.png)
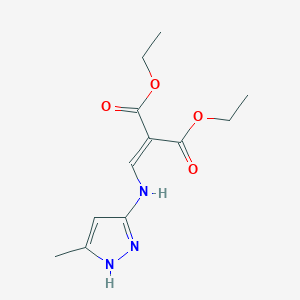
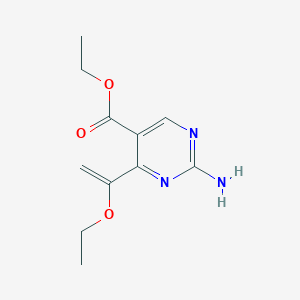
![6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one](/img/structure/B12920207.png)
![7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12920217.png)
